molecular formula C18H22N2O3S B2858573 3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE CAS No. 881934-34-5

3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE

Cat. No.: B2858573
CAS No.: 881934-34-5
M. Wt: 346.45
InChI Key: QRBPKSKTZUESIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE is an organic compound with a complex structure that includes a benzenesulfonamide group and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE typically involves the reaction of benzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-chloropropionyl chloride to form the final product. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide
  • 3-(benzenesulfonamido)-N-(2,4,6-trimethylphenyl)butanamide

Uniqueness

3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-11-14(2)18(15(3)12-13)20-17(21)9-10-19-24(22,23)16-7-5-4-6-8-16/h4-8,11-12,19H,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBPKSKTZUESIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.